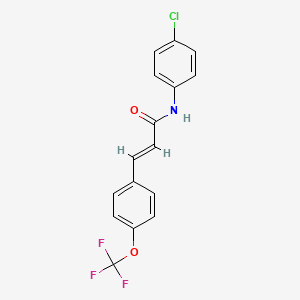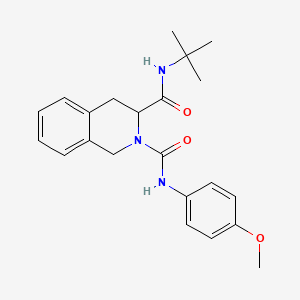![molecular formula C11H12ClN3O B2484885 1-[1-(3-クロロ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-イル]エタン-1-オール CAS No. 1519308-80-5](/img/structure/B2484885.png)
1-[1-(3-クロロ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-イル]エタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorinated aromatic ring and an ethan-1-ol group
科学的研究の応用
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate the function of certain enzymes or receptors.
準備方法
The synthesis of 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorinated Aromatic Ring: This step involves the use of a chlorinated aromatic compound, such as 3-chloro-2-methylphenyl, which can be introduced through a substitution reaction.
Attachment of the Ethan-1-ol Group:
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
化学反応の分析
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The chlorinated aromatic ring and ethan-1-ol group can also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be compared with other similar compounds, such as:
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: This compound has a similar structure but with a methanol group instead of an ethan-1-ol group.
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-1-ol: This compound has a propan-1-ol group instead of an ethan-1-ol group.
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]butan-1-ol: This compound has a butan-1-ol group instead of an ethan-1-ol group.
The uniqueness of 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-[1-(3-chloro-2-methylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-7-9(12)4-3-5-11(7)15-6-10(8(2)16)13-14-15/h3-6,8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQVAOXHFWACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2484803.png)

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484808.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2484811.png)

![[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2484814.png)

![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)
![3-(benzenesulfonyl)-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one](/img/structure/B2484818.png)

![2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2484822.png)
![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)

